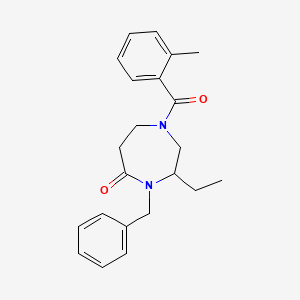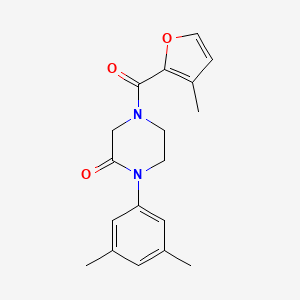![molecular formula C18H24N4O2 B5500060 {1-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1,4-diazepan-6-yl}acetic acid](/img/structure/B5500060.png)
{1-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1,4-diazepan-6-yl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related diazepine derivatives involves the reaction of amino pyrazoles with acetic acid, leading to the formation of benzyl-diaryl-dihydropyrazolo[3,4-b][1,4]diazepines. This process is characterized by the use of dimethylaminopropiophenones in ethanol as a solvent, highlighting the role of acetic acid in facilitating the reaction (Insuasty et al., 2000). Additionally, one-pot, multi-component reactions have been developed to synthesize complex pyrazole derivatives, indicating the versatility of methods available for constructing diazepine frameworks (Bade & Vedula, 2015).
Molecular Structure Analysis
The molecular structure of diazepine derivatives reveals significant insights into their chemical behavior. For example, crystallographic analysis of a related compound showed the presence of a positive charge localized on the pyrazole ring, which contributes to the molecule's reactivity and interactions with other molecules (Baumer et al., 2004). Moreover, detailed NMR, X-ray crystallography, and semi-empirical calculations have been employed to understand the conformational preferences of these compounds, aiding in the prediction of their chemical and physical properties (Foces-Foces et al., 1996).
Chemical Reactions and Properties
Diazepine compounds undergo various chemical reactions, including [4+3] annulation with propargylic acetates, leading to the formation of benzo[c][1,2]diazepines. This reaction is facilitated by rhodium(III) catalysis, showcasing the compounds' ability to participate in complex cyclization reactions to form fused heterocyclic structures (Li et al., 2020).
将来の方向性
The future directions for research on {1-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1,4-diazepan-6-yl}acetic acid and similar compounds could include further exploration of their synthesis, characterization, and potential applications. Pyrazole-based ligands have been suggested as potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . Further studies could also explore their potential in catalytic processes relating to catecholase activity .
特性
IUPAC Name |
2-[1-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]-1,4-diazepan-6-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c23-18(24)10-15-11-19-7-9-21(12-15)13-16-4-1-2-5-17(16)14-22-8-3-6-20-22/h1-6,8,15,19H,7,9-14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFRQYBBHUOHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(CN1)CC(=O)O)CC2=CC=CC=C2CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,5-dimethyl-N-[(5-methyl-2-thienyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5499984.png)
![4-chloro-2-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5499995.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methyl-3-quinolinyl)acrylonitrile](/img/structure/B5499998.png)

![N-(2-(4-bromophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-methoxybenzamide](/img/structure/B5500012.png)
![2-(2,5-dimethylphenyl)-N-{1-[4-(4-morpholinyl)phenyl]ethyl}acetamide](/img/structure/B5500020.png)
![1-benzoyl-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5500024.png)

![4-(4-ethyl-1H-pyrazol-5-yl)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}piperidine](/img/structure/B5500041.png)
![methyl 3-{4-[2-amino-3-cyano-5-methyl-6-(5-methyl-2-furyl)pyridin-4-yl]-1H-pyrazol-1-yl}propanoate](/img/structure/B5500043.png)
![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-morpholin-4-ylpyrimidine-5-carboxamide](/img/structure/B5500068.png)

![N-cyclobutyl-7-[3-(3-thienyl)propanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5500077.png)